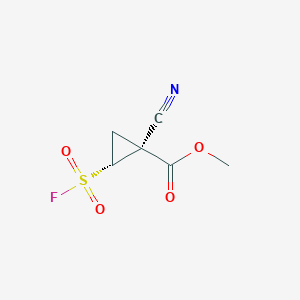
rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate, also known as rac-MFCA, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of fluorosulfonates, which are compounds with a carbon-sulfur-fluorine bond. Rac-MFCA is used in a variety of biochemical and physiological studies due to its unique properties. In
Applications De Recherche Scientifique
Rac-MFCA is used in a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is a potent inhibitor of the enzyme acetylcholinesterase. It is also used in the study of enzyme-catalyzed reactions, as it is an effective substrate for many enzymes. In addition, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is used to study the effects of nitric oxide on cell signaling pathways. Finally, it is used in the study of protein-protein interactions, as it is an effective inhibitor of many proteins.
Mécanisme D'action
Rac-MFCA acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme. Rac-MFCA also acts as a substrate for enzymes, as it binds to the active site of the enzyme and allows the enzyme to catalyze the reaction. Finally, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate acts as an inhibitor of protein-protein interactions by binding to the active site of the protein and blocking the binding of the other protein.
Biochemical and Physiological Effects
Rac-MFCA has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This can lead to an increase in acetylcholine levels, which can have a variety of effects on the body. In addition, this compound has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. This can lead to a decrease in nitric oxide levels, which can have a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-MFCA has several advantages for lab experiments. It is a potent inhibitor of enzymes, which makes it ideal for studying enzyme kinetics and enzyme-catalyzed reactions. It is also an effective substrate for enzymes, which makes it ideal for studying protein-protein interactions. In addition, rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate is a relatively small molecule, which makes it easier to work with in the lab.
However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be replaced more often than other compounds. In addition, this compound is a relatively expensive compound, which can make it cost-prohibitive for some experiments.
Orientations Futures
There are several potential future directions for the use of rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate in scientific research. One potential direction is the use of this compound in drug discovery and development. Rac-MFCA could be used to identify potential drug targets and to develop new drugs that target those targets. In addition, this compound could be used to study the effects of drugs on cell signaling pathways and other biochemical and physiological processes.
Another potential future direction is the use of this compound in biotechnology and synthetic biology. Rac-MFCA could be used to engineer new enzymes with improved properties or to create new pathways for the production of useful compounds. Finally, this compound could be used to study the effects of environmental toxins on biochemical and physiological processes.
Conclusion
In conclusion, this compound is a synthetic compound with a variety of scientific research applications. It is used in the study of enzyme kinetics, enzyme-catalyzed reactions, cell signaling pathways, and protein-protein interactions. It has several advantages for lab experiments, such as its potency as an inhibitor and substrate for enzymes, and its relatively small size. However, there are some limitations to its use, such as its short half-life and high cost. There are several potential future directions for the use of this compound, including drug discovery and development, biotechnology and synthetic biology, and the study of environmental toxins.
Méthodes De Synthèse
Rac-MFCA is synthesized through a two-step process. The first step involves the reaction of 1,2-dichlorocyclopropane with methanesulfonyl chloride in the presence of a base. This reaction produces 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate. The second step involves the reaction of 1,2-dichloro-2-(chloromethyl)cyclopropane-1-carboxylate with potassium fluoride in the presence of a base. This reaction produces rac-methyl (1R,2R)-1-cyano-2-(fluorosulfonyl)cyclopropane-1-carboxylate.
Propriétés
IUPAC Name |
methyl (1R,2R)-1-cyano-2-fluorosulfonylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO4S/c1-12-5(9)6(3-8)2-4(6)13(7,10)11/h4H,2H2,1H3/t4-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRZEZDADQQCPA-XINAWCOVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1S(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1S(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

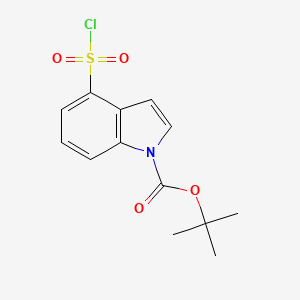
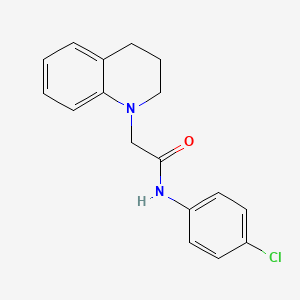
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
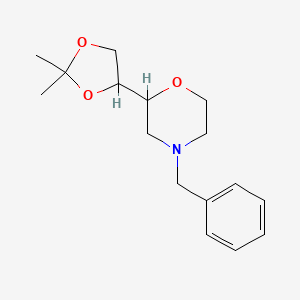
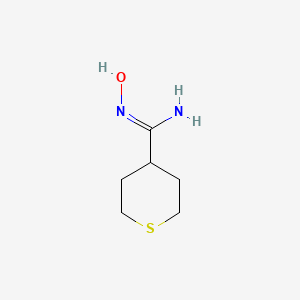
![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)
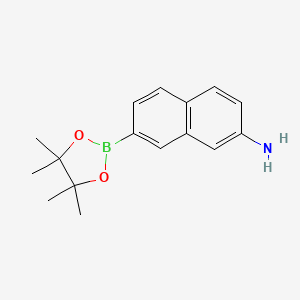
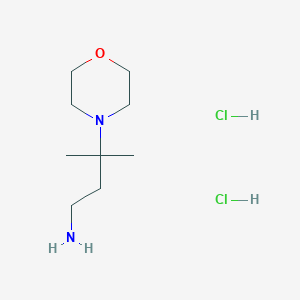
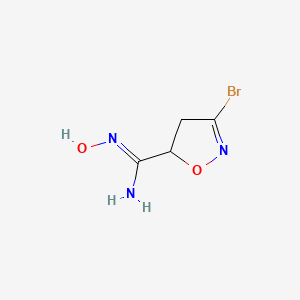
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
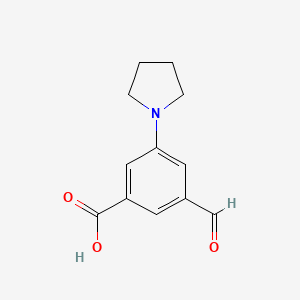
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)
